8-MA-cAMP

Catalog No.
S12518630
CAS No.
M.F
C11H14N6NaO6P
M. Wt
380.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-MA-cAMP

Product Name

8-MA-cAMP

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C11H14N6NaO6P

Molecular Weight

380.23 g/mol

InChI

InChI=1S/C11H15N6O6P.Na/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-6(18)7-4(22-10)2-21-24(19,20)23-7;/h3-4,6-7,10,18H,2H2,1H3,(H,13,16)(H,19,20)(H2,12,14,15);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

PYXGPPLPPUIPRE-MCDZGGTQSA-M

Canonical SMILES

CNC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)[O-])O)N.[Na+]

Isomeric SMILES

CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O)N.[Na+]

8-Methoxyadenosine 3',5'-cyclic monophosphate, commonly referred to as 8-MA-cAMP, is a derivative of cyclic adenosine monophosphate (cAMP) with a methoxy group at the 8-position of the adenine ring. This compound is significant in biochemical research due to its structural similarity to cAMP, a crucial second messenger in various biological processes, including signal transduction pathways that regulate metabolism, gene expression, and cell proliferation.

The chemical reactivity of 8-MA-cAMP can be analyzed through its interactions with various enzymes and receptors that typically bind to cAMP. It can undergo hydrolysis in the presence of phosphodiesterases, leading to the formation of 8-MA-adenosine monophosphate. The presence of the methoxy group may influence its stability and reactivity compared to standard cAMP.

8-MA-cAMP exhibits biological activities that are primarily linked to its role as an analog of cAMP. It has been shown to activate protein kinase A, which is involved in phosphorylating serine and threonine residues on target proteins. This activation can lead to various cellular responses, including increased glycogenolysis and lipolysis. Additionally, studies suggest that 8-MA-cAMP may modulate the activity of certain ion channels and influence neuronal signaling pathways.

The synthesis of 8-MA-cAMP typically involves several steps:

  • Starting Material: The synthesis begins with adenosine or its derivatives.
  • Methoxylation: The 8-position is selectively methoxylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Cyclization: The resulting compound undergoes cyclization to form the cyclic phosphate structure.
  • Purification: The final product is purified through chromatographic techniques, ensuring high purity for biological applications.

These methods highlight the importance of controlling reaction conditions to achieve the desired product selectively.

8-MA-cAMP has various applications in biomedical research:

  • Cell Signaling Studies: It serves as a tool for studying cAMP-dependent signaling pathways.
  • Pharmacological Research: Its analog properties make it useful for drug development targeting cAMP-related pathways.
  • Neuroscience: Investigating its effects on neuronal signaling can provide insights into neurodegenerative diseases and mental health disorders.

Research on 8-MA-cAMP has focused on its interactions with various proteins and receptors:

  • Protein Kinase A: Studies have demonstrated that 8-MA-cAMP effectively activates protein kinase A, similar to cAMP.
  • Phosphodiesterases: Interaction studies reveal that phosphodiesterases can hydrolyze 8-MA-cAMP, albeit at different rates compared to cAMP.
  • Ion Channels: Investigations into ion channel modulation have shown that 8-MA-cAMP can influence calcium and potassium channels, affecting cellular excitability.

These interactions underscore the compound's potential as a research tool in understanding cellular signaling mechanisms.

Several compounds share structural features with 8-MA-cAMP, including:

  • Cyclic Adenosine Monophosphate (cAMP): The natural second messenger that regulates numerous physiological processes.
  • 8-Bromo-Cyclic Adenosine Monophosphate: A cAMP analog used frequently in research for its ability to activate protein kinase A without being degraded by phosphodiesterases.
  • Cyclic Guanosine Monophosphate (cGMP): Another cyclic nucleotide involved in signal transduction but primarily associated with different signaling pathways than cAMP.

Comparison Table

CompoundStructure SimilarityBiological ActivityStability against Phosphodiesterases
8-Methoxyadenosine 3',5'-cyclic monophosphateHighActivates protein kinase AModerate
Cyclic Adenosine MonophosphateHighActivates protein kinase ALow
8-Bromo-Cyclic Adenosine MonophosphateHighActivates protein kinase ALow
Cyclic Guanosine MonophosphateModerateActivates guanylate cyclaseModerate

This comparison highlights the unique aspects of 8-MA-cAMP, particularly its methoxy modification, which may impart distinct biochemical properties compared to other cyclic nucleotides.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

380.06101347 g/mol

Monoisotopic Mass

380.06101347 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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